molecular formula C11H11NO3 B1588014 3-(2-Oxopyrrolidin-1-yl)benzoic acid CAS No. 515813-05-5

3-(2-Oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1588014
CAS No.: 515813-05-5
M. Wt: 205.21 g/mol
InChI Key: QESXXFDZRITHKE-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is characterized by the presence of a pyrrolidinone ring attached to a benzoic acid moiety

Mechanism of Action

Target of Action

The primary targets of 3-(2-Oxopyrrolidin-1-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The exact mode of action of This compound Like many other benzoic acid derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of This compound are currently unknown. More research is needed to understand the impact of this compound on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of methyl 3-aminobenzoate with a suitable reagent to introduce the pyrrolidinone ring . One common method involves the use of a cyclization reaction where the amino group of methyl 3-aminobenzoate reacts with a carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring.

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrrolidinone ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler pyrrolidine derivatives .

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-5-2-6-12(10)9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESXXFDZRITHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390531
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515813-05-5
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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